molecular formula C20H27N3 B8502079 N-(2-aminophenethyl)-1-benzylpiperidin-4-amine

N-(2-aminophenethyl)-1-benzylpiperidin-4-amine

Cat. No.: B8502079
M. Wt: 309.4 g/mol
InChI Key: CNYQVNWECNEWJI-UHFFFAOYSA-N
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Description

4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- is a complex organic compound with a unique structure that includes a piperidine ring, an aminophenyl group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl precursor reacts with the piperidine ring.

    Addition of the Phenylmethyl Group: The phenylmethyl group is added through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, Lewis acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biological processes and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-4-piperidinamine: Shares a similar piperidine structure but lacks the aminophenyl and phenylmethyl groups.

    4-Anilino-N-phenethylpiperidine: Contains an anilino group and a phenethyl group, similar to the aminophenyl and phenylmethyl groups in the target compound.

    Norfentanyl: A related compound used in the synthesis of fentanyl, with structural similarities to 4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)-.

Uniqueness

4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(2-aminophenyl)ethyl]-1-benzylpiperidin-4-amine

InChI

InChI=1S/C20H27N3/c21-20-9-5-4-8-18(20)10-13-22-19-11-14-23(15-12-19)16-17-6-2-1-3-7-17/h1-9,19,22H,10-16,21H2

InChI Key

CNYQVNWECNEWJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCCC2=CC=CC=C2N)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a flame dried flask, N-(1-benzyl-piperidin-4-yl)-2-(2-nitro-phenyl)-acetamide (3.2 g, 9.06 mmol) and lithium aluminium hydride (1.0 g, 18.12 mmol) were combined. 1,4-Dioxane (15 mL) was added and the mixture slowly brought to reflux over 1 h and stirred at reflux for 16 h. The reaction mixture was cooled to 0° C. and excess lithium aluminium hydride destroyed by dropwise addition of methanol, followed by careful addition of 20% potassium hydroxide. The aluminum salts were filtered, the filtrate concentrated and used as is for the next reaction.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(2-Nitrophenethyl)-1-benzylpiperidin-4-amine (1.98 g, 5.83 mmol) was dissolved in methanol (60 mL). Platinum(IV) oxide (55 mg, 0.242 mmol) was added to the mixture. Reaction vessel was placed on a Parr apparatus and charged with 50 psi of hydrogen gas. Reaction shook at room temperature for 75 minutes. Mixture was removed from the apparatus and then filtered over celite. Filtrate was concentrated to dryness. Title compound was obtained as brown oil in quantitative yield. MS (M+H)+=310.4.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Three

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